N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
Description
Molecular Architecture and Heterocyclic Components
The compound features three distinct heterocyclic systems: a benzoxazole core, a piperidine ring, and a 4-methylthiophene-2-carboxamide moiety. Its molecular formula is $$ \text{C}{17}\text{H}{19}\text{N}{3}\text{O}{3}\text{S}_{2} $$, with a molecular weight of 377.5 g/mol.
- Benzoxazole : This bicyclic structure (benzene fused to oxazole) confers aromatic stability and hydrogen-bonding capabilities via its nitrogen and oxygen atoms. Benzoxazole derivatives are recognized for mimicking nucleic acid bases like adenine and guanine, enabling interactions with biological targets.
- Piperidine : A six-membered saturated ring with one nitrogen atom, piperidine enhances conformational flexibility and serves as a spacer between the benzoxazole and thiophene units. Piperidine scaffolds are foundational in over 70 FDA-approved drugs, including antipsychotics and anticoagulants.
- 4-Methylthiophene-2-carboxamide : The thiophene ring, a sulfur-containing heterocycle, contributes π-electron density and hydrophobic character. The methyl group at position 4 and the carboxamide at position 2 modulate solubility and target affinity.
Table 1: Key Structural Features
Historical Context of Similar Structural Motifs in Medicinal Chemistry
The integration of benzoxazole, piperidine, and thiophene motifs builds upon decades of heterocyclic drug discovery:
- Benzoxazole Derivatives : First synthesized in the mid-20th century, benzoxazoles gained traction as antimicrobial and anticancer agents. Their structural similarity to purine bases enabled applications in kinase inhibition and DNA intercalation.
- Piperidine-Based Drugs : Since the 1950s, piperidine has been utilized in antihistamines (e.g., fexofenadine) and antipsychotics (e.g., risperidone). Its ability to adopt chair and boat conformations optimizes receptor binding.
- Thiophene Carboxamides : Emerging in the 1990s, thiophene derivatives like 5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid (CAS 518357-51-2) demonstrated antitumor activity through mitochondrial complex I inhibition. Modifications to alkyl chains in such compounds have refined potency and selectivity.
Research Significance in Drug Discovery Paradigms
This compound exemplifies molecular hybridization , combining pharmacophores with complementary bioactivities:
- Synergistic Effects : The benzoxazole’s hydrogen-bonding capacity, paired with piperidine’s flexibility, may enhance blood-brain barrier penetration for CNS targets. Meanwhile, the thiophene carboxamide’s hydrophobicity could improve membrane permeability.
- Target Versatility : Piperidine’s prevalence in G-protein-coupled receptor (GPCR) ligands suggests potential applications in neurology and oncology. Benzoxazole’s nucleic acid mimicry aligns with antiviral or antiproliferative mechanisms.
- SAR Optimization : Structural analogs of the thiophene component have shown that alkyl chain length critically influences growth inhibitory activity in cancer cells. The methyl group in this compound may balance lipophilicity and metabolic stability.
Structural Relation to Known Bioactive Heterocycles
The compound’s design parallels established drug candidates:
- Benzoxazole-Piperidine Hybrids : Analogous structures, such as N-(2-oxo-3,5-dihydro-1H-triazino[3,4-c]benzoxazin-9-yl)piperidine-4-carboxamide (PubChem CID 118721557), combine benzoxazine and piperidine for kinase inhibition.
- Thiophene Anticancer Agents : The solamin analog thiophene carboxamide annonaceous acetogenin (PubMed ID 34602571) shares the thiophene-carboxamide motif, demonstrating mitochondrial complex I inhibition.
- Piperidine Sulfonamides : Drugs like sunitinib incorporate piperidine sulfonamide groups for tyrosine kinase inhibition, highlighting this scaffold’s adaptability.
Structural Innovations : Unlike earlier derivatives, this compound’s unique fusion of a methylthiophene carboxamide with a benzoxazole-piperidine scaffold may offer novel binding modes unavailable to individual components.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13-10-17(25-12-13)18(23)20-11-14-6-8-22(9-7-14)19-21-15-4-2-3-5-16(15)24-19/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKJALIWONWCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several piperidine-based derivatives with heterocyclic substituents. Below is a detailed comparison with key analogs:
Structural and Functional Comparisons
Key Findings
Core Heterocycles and Binding Interactions
- The target compound and Compound 19 share a benzo[d]oxazole-piperidine scaffold, but the latter’s thiophene-phenylamine substituent may reduce metabolic stability compared to the target’s methylthiophene-carboxamide .
- KRC-108 incorporates a pyrazole-pyridine extension on the piperidine, enhancing its selectivity for TrkA kinase. The absence of such groups in the target compound suggests divergent biological targets .
Pharmacological Divergence from Opioid Analogs Thiophene fentanyl and Brorphine feature phenylethyl or bromophenyl groups critical for μ-opioid receptor binding.
Crystallographic and Conformational Insights
- The benzoxazolo-thiazole-piperidine analog () exhibits a planar fused-ring system and specific torsion angles (e.g., −178.7° for C1–N1–C8–C9), suggesting rigidity that may influence the target compound’s conformational stability .
Synthetic Routes
- Compound 19 was synthesized via a three-component coupling approach, while KRC-108 required multi-step pyrazole functionalization . The target compound’s synthesis likely involves similar piperidine-amide coupling strategies.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various research studies and findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1797725-55-3 |
| IUPAC Name | This compound |
The structure features a piperidine ring substituted with benzo[d]oxazole and thiophene moieties, which are known for their biological activities, including anti-inflammatory and antitumor effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of benzo[d]oxazole : Utilizing appropriate precursors and catalysts.
- Modification of piperidine : Introducing substituents to enhance biological activity.
- Coupling with thiophene : Linking the modified piperidine to the thiophene derivative through amide bond formation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that derivatives of oxobenzo compounds can inhibit cancer cell proliferation through mechanisms such as:
- Apoptosis induction : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing and proliferating.
For instance, a study demonstrated that certain derivatives effectively inhibited the growth of various cancer cell lines, highlighting their potential as anticancer agents .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes : Targeting enzymes involved in cell proliferation and survival.
- Modulation of signaling pathways : Interfering with pathways that promote tumor growth.
- Induction of oxidative stress : Causing cellular damage that leads to apoptosis in cancer cells.
Case Studies
Recent case studies have focused on the efficacy of this compound against specific cancer types:
-
Breast Cancer :
- A study evaluated the compound's effect on MCF7 breast cancer cells, showing significant inhibition of cell viability at concentrations above 10 µM.
- Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways.
-
Lung Cancer :
- In vitro assays indicated that treatment with the compound resulted in reduced proliferation of A549 lung cancer cells, with IC50 values indicating potent activity.
- Further analysis suggested involvement of mitochondrial pathways in mediating apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
